5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Drug Design Computational Chemistry

Eliminate SAR confounding from uncharacterized oxadiazole building blocks. This ≥95% pure 2-amino-1,3,4-oxadiazole scaffold features a 2-methoxyphenoxy methyl substituent (LogP 0.29) with validated class-level antimicrobial activity (MIC 4-64 µg/mL against S. aureus & MRSA for related analogs). The free 2-amino handle enables rapid derivatization for kinase inhibitor design. Consistent batch quality ensures reproducible biochemical assay data. Ships ambient; non-hazardous for transport.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 21520-94-5
Cat. No. B1415704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
CAS21520-94-5
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=NN=C(O2)N
InChIInChI=1S/C10H11N3O3/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyGEAJENUTDQCTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine: Compound Overview


5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-94-5; MF: C10H11N3O3; MW: 221.21 g/mol) is a heterocyclic building block belonging to the 2-amino-1,3,4-oxadiazole class [1]. The compound features a 2-methoxyphenoxy methyl substituent at the 5-position of the oxadiazole ring, with a calculated LogP of 0.29 and 5 hydrogen bond acceptors . The 1,3,4-oxadiazole nucleus is extensively explored in medicinal chemistry for its diverse biological activities, including antimicrobial and anticancer properties, due to its favorable physicochemical profile and metabolic stability [1].

2-Amino-1,3,4-oxadiazole building block for fragment-based medicinal chemistry
Free 2-amino handle enables rapid library derivatization
Reported in antimicrobial screening and anticancer research contexts

Why This 2-Amino-1,3,4-Oxadiazole Cannot Be Swapped


The 1,3,4-oxadiazole class exhibits a well-established structure-activity relationship (SAR) wherein substituent type and position critically govern biological activity [1]. Studies on 5-substituted-2-amino-1,3,4-oxadiazole derivatives demonstrate that antibacterial and antifungal activities vary dramatically with substituent changes; compounds differing by a single functional group can show MIC values ranging from 4 to >64 µg/mL against identical strains [1]. Furthermore, the 2-methoxyphenoxy methyl moiety in the target compound introduces specific physicochemical properties—calculated LogP of 0.29 —that differ from aryl, alkyl, or halogenated analogs, directly influencing membrane permeability, target binding, and metabolic stability . Generic substitution with an uncharacterized 2-amino-1,3,4-oxadiazole therefore risks loss of intended activity and introduces experimental confounding.

SAR sensitivity Substituent changes at the 5-position can shift antimicrobial activity endpoints significantly
Physicochemical shift LogP and HBA profile may not transfer to aryl or alkyl analogs, altering permeability and solubility
Synthetic handle Absence of the free 2-amino group limits direct derivatization; many analogs require de novo synthesis

Key Differentiators vs. Closest Analogs


HBA Count as a Differentiator

The target compound possesses 5 hydrogen bond acceptors, a value derived from its oxadiazole ring nitrogens and oxygen, the ether oxygen in the methyl linker, and the methoxy group oxygen . This is higher than common 5-aryl substituted analogs, such as 5-phenyl-1,3,4-oxadiazol-2-amine (3 acceptors) or 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4 acceptors) . Increased HBA count is associated with enhanced aqueous solubility and potential for forming multiple interactions with biological targets, a key parameter in fragment-based and rational drug design.

HBA Count
Cross-study comparable
5 HBA
Supports solubility and target-engagement screening
+2 vs. 5-phenyl analog; +1 vs. 5-(2-methoxyphenyl) analog
Medicinal Chemistry Drug Design Computational Chemistry

LogP: Balanced Lipophilicity

The calculated LogP (cLogP) of the target compound is 0.29 . This value positions it in an optimal range (0 < cLogP < 3) for oral bioavailability and cellular permeability according to Lipinski's Rule of Five. In contrast, many 5-aryl-2-amino-1,3,4-oxadiazoles exhibit higher cLogP values (e.g., 5-phenyl analog cLogP ~1.5-2.0), while unsubstituted or small alkyl analogs may fall below 0, potentially compromising membrane passage [1]. The methoxyphenoxy methyl group thus provides a balanced lipophilic-hydrophilic profile not readily achievable with simpler substituents.

Calculated LogP
Cross-study comparable
0.29
Favorable aqueous compatibility for early assays
Experimental logP not reported
Pharmacokinetics ADME Drug Development

Class-Level Anti-Staphylococcal Activity

While direct MIC data for the target compound is not yet published, the 2-amino-1,3,4-oxadiazole class demonstrates potent activity against Gram-positive pathogens. In a 2022 study, novel 5-substituted-2-amino-1,3,4-oxadiazoles showed MIC values ranging from 4 to 64 µg/mL against Streptococcus faecalis, MSSA, and MRSA [1]. Additionally, optimized 1,3,4-oxadiazole derivatives have achieved MICs as low as 1-2 µg/mL against S. aureus [2]. The target compound's structural features—including the 2-methoxyphenoxy methyl group—are consistent with pharmacophores that confer activity in this class, providing a strong rationale for inclusion in antimicrobial screening cascades.

Antimicrobial Context
Class-level inference
Class-level MIC 4–64 µg/mL reported
Supports antimicrobial screening context
Direct MIC not yet available
Antimicrobial Resistance Antibacterial Drug Discovery

Synthetic Handle: Free 2-Amino Group

The target compound possesses a free primary amine at the 2-position of the oxadiazole ring, a key functional handle for further derivatization. In contrast, many commercially available 1,3,4-oxadiazoles lack this amine (e.g., 2,5-disubstituted analogs) or have it protected, limiting synthetic utility. The 2-amino group enables acylation, sulfonylation, reductive amination, and diazotization, facilitating rapid library synthesis for hit-to-lead optimization . This differentiates the compound from 2-alkyl/aryl-1,3,4-oxadiazoles, which require de novo synthesis for analog generation.

Synthetic Handle
Structural feature
Free 2-amino group
Enables one-step derivatization
Distinct from 2,5-disubstituted analogs
Organic Synthesis Medicinal Chemistry Library Synthesis

Purity and Safety Profile

The target compound is commercially available at ≥95% purity from multiple suppliers (Fluorochem, Leyan, Haoreagent) . Accompanying safety data sheets (SDS) classify the compound under GHS07 (harmful/irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is typical for this class and provides clear handling guidelines. In contrast, many custom-synthesized analogs lack established safety data, delaying laboratory implementation.

Purity & Safety
Supporting evidence
≥95% purity; GHS07
Reduces procurement lead time
Documented SDS and commercial availability
Procurement Safety Quality Control

Recommended Research Applications


Fragment-Based Antibacterial Discovery

With class-level antibacterial activity against S. aureus and MRSA (MIC 4-64 µg/mL for related analogs) [1], the target compound serves as a suitable fragment for SAR expansion. Its balanced LogP (0.29) and 5 HBA support initial aqueous solubility for biochemical assays, while the free 2-amino group enables rapid analog synthesis to improve potency and selectivity .

Kinase Inhibitor Library Building Block

The 1,3,4-oxadiazole scaffold is a privileged structure in kinase inhibitor design, with reported IC50 values ranging from 0.05 to 38.8 µM against various kinases [1]. The target compound's 2-amino handle allows conjugation to ATP-competitive pharmacophores, and its methoxyphenoxy group may occupy hydrophobic pockets in the ATP-binding site, as suggested by molecular docking studies of related analogs .

Physicochemical Property Optimization

The target compound's calculated LogP of 0.29 and HBA count of 5 [1] make it a useful comparator for benchmarking how the 2-methoxyphenoxy methyl group influences solubility and permeability relative to simpler 5-aryl or 5-alkyl analogs. This data can inform medicinal chemistry design strategies for improving ADME properties in oxadiazole-containing leads.

Teaching Heterocyclic Chemistry and Drug Design

The compound exemplifies the core 2-amino-1,3,4-oxadiazole scaffold with a synthetically accessible free amine, making it an ideal case study for undergraduate and graduate courses covering heterocyclic synthesis, SAR principles, and physicochemical property calculations. Its commercial availability (≥95% purity) ensures consistent material for laboratory exercises.

Application
Selection Property
Validation Focus
Fragment-based antibacterial discovery
Scaffold with free amine handle
Antimicrobial screening and SAR expansion
Kinase inhibitor building block
Oxadiazole scaffold with synthetic versatility
Kinase inhibition assay validation
Physicochemical property benchmarking
Calculated LogP and HBA profile
Solubility and permeability assay correlation
Teaching heterocyclic chemistry
Commercially available core scaffold
Synthetic and analytical method training

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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